1-(4-Piperidinyloxy)-2-propanol
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Overview
Description
1-(4-Piperidinyloxy)-2-propanol is an organic compound with the molecular formula C8H17NO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a piperidinyloxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Piperidinyloxy)-2-propanol typically involves the reaction of 4-hydroxypiperidine with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an intermediate epoxide, which subsequently undergoes ring-opening to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the ring-opening process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Piperidinyloxy)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or other nucleophilic reagents can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Piperidinyloxy)-2-propanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Piperidinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 4-(4-Piperidinyloxy)benzonitrile
- 2-(4-Piperidinyloxy)pyridine
- 2-[4-(4-Piperidinyloxy)phenyl]acetamide
Comparison: 1-(4-Piperidinyloxy)-2-propanol is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-piperidin-4-yloxypropan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-7(10)6-11-8-2-4-9-5-3-8/h7-10H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRSMNXEKIFCMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CCNCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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